Methyl 2-amino-3-(5-chlorothiophen-3-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(5-chlorothiophen-3-yl)propanoate is a chemical compound with the molecular formula C8H10ClNO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(5-chlorothiophen-3-yl)propanoate typically involves the reaction of 5-chlorothiophene-3-carboxylic acid with appropriate reagents to introduce the amino and ester functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(5-chlorothiophen-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3-(5-chlorothiophen-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a useful probe in studying enzyme-substrate interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(5-chlorothiophen-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and ester groups can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate
- Methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride
- Methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride
Uniqueness
Methyl 2-amino-3-(5-chlorothiophen-3-yl)propanoate is unique due to its specific substitution pattern on the thiophene ring and the presence of both amino and ester functionalities. This combination of features allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H10ClNO2S |
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Molecular Weight |
219.69 g/mol |
IUPAC Name |
methyl 2-amino-3-(5-chlorothiophen-3-yl)propanoate |
InChI |
InChI=1S/C8H10ClNO2S/c1-12-8(11)6(10)2-5-3-7(9)13-4-5/h3-4,6H,2,10H2,1H3 |
InChI Key |
FASDXOUQJKHZPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CSC(=C1)Cl)N |
Origin of Product |
United States |
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